molecular formula C13H25ClN2O2 B13006780 tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride

Cat. No.: B13006780
M. Wt: 276.80 g/mol
InChI Key: KCGHVBXKZWOICS-NDXYWBNTSA-N
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Description

tert-butyl(1R,5R)-3,9-diazabicyclo[332]decane-9-carboxylatehydrochloride is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride typically involves multiple steps. The starting materials are often simple organic molecules that undergo a series of reactions, including cyclization and functional group transformations, to form the bicyclic structure. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogens, nucleophiles, and other reagents under various conditions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and other derivatives.

Scientific Research Applications

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • rac-tert-butyl(1R,5S)-3-oxa-7,9-diazabicyclo[3.3.2]decane-9-carboxylate
  • tert-butyl(1R,5S)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate

Uniqueness

tert-butyl(1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylatehydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C13H25ClN2O2

Molecular Weight

276.80 g/mol

IUPAC Name

tert-butyl (1R,5R)-3,9-diazabicyclo[3.3.2]decane-9-carboxylate;hydrochloride

InChI

InChI=1S/C13H24N2O2.ClH/c1-13(2,3)17-12(16)15-9-10-5-4-6-11(15)8-14-7-10;/h10-11,14H,4-9H2,1-3H3;1H/t10-,11-;/m1./s1

InChI Key

KCGHVBXKZWOICS-NDXYWBNTSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2CCC[C@@H]1CNC2.Cl

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC1CNC2.Cl

Origin of Product

United States

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